Hexaphenoxycyclotriphosphazene

Hydrolytic stability Electronic encapsulation Flame retardant

Phosphate ester flame retardants (BDP, RDP) demand ~2× loading for equivalent UL-94 ratings, compromising mechanical properties and leaching orders of magnitude more ions under humid thermal stress-risking electronic encapsulation reliability. HPCTP solves both. • UL-94 V-0 in PC/PC-ABS at 8-10 wt% vs. 16-20 wt% for phosphate esters • Hydrolytic stability: 250 mg/L PO₄³⁻ vs. 24,200 mg/L for BDP; Cl⁻ 10 mg/L vs. 2,250 mg/L • LOI 31% & anti-dripping in PA6 at 20 wt%; 47 kV breakdown voltage in benzoxazine laminates at 10 wt%

Molecular Formula C36H30N3O6P3
Molecular Weight 693.6 g/mol
Cat. No. B8008079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexaphenoxycyclotriphosphazene
Molecular FormulaC36H30N3O6P3
Molecular Weight693.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)ON2P(N=P(N(P2OC3=CC=CC=C3)OC4=CC=CC=C4)(OC5=CC=CC=C5)OC6=CC=CC=C6)OC7=CC=CC=C7
InChIInChI=1S/C36H30N3O6P3/c1-7-19-31(20-8-1)40-38-46(42-33-23-11-3-12-24-33)37-48(44-35-27-15-5-16-28-35,45-36-29-17-6-18-30-36)39(41-32-21-9-2-10-22-32)47(38)43-34-25-13-4-14-26-34/h1-30H
InChIKeyWIMMPRLEJHSVCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HPCTP Procurement Guide


Hexaphenoxycyclotriphosphazene (HPCTP, CAS 1184-10-7) is a fully phenoxy-substituted cyclotriphosphazene derivative belonging to the phosphazene family of halogen-free flame retardants. It combines a thermally stable P₃N₃ inorganic ring core with six phenoxy substituents, yielding a phosphorus content of 13.4% and nitrogen content of 6% by weight [1]. HPCTP functions primarily through a condensed-phase mechanism, promoting intumescent char formation that creates a barrier against heat, oxygen, and decomposition products [2]. As an additive flame retardant with a melting point of 110–112°C and decomposition temperature exceeding 340–365°C under inert conditions, HPCTP is compatible with high-temperature polymer processing and is predominantly employed in polycarbonate (PC), PC/ABS alloys, epoxy resins for electronic encapsulation, and polyamide systems [1][3].

Why HPCTP Substitution Fails


The halogen-free flame retardant market offers multiple phosphorus-based alternatives—including phosphate esters like BDP and RDP, phosphaphenanthrene derivatives such as DOPO, and other cyclotriphosphazene variants—yet these cannot be freely interchanged with HPCTP without measurable performance penalties. Phosphate ester plasticizers (BDP, RDP) require approximately double the loading to achieve equivalent UL-94 ratings, which dilutes mechanical properties and increases formulation cost . Hydrolytic stability data show that BDP, RDP, and TPP release orders of magnitude more phosphate and chloride ions under humid thermal stress than HPCTP, risking premature failure in electronic encapsulation applications where ionic contamination must be minimized [1]. Even within the cyclotriphosphazene class, subtle changes in exocyclic substituent chemistry can shift the balance between gas-phase and condensed-phase activity, altering flame retardancy outcomes in specific polymer matrices . The quantitative evidence below establishes precisely where HPCTP delivers differentiated, application-critical performance that generic substitution cannot replicate.

HPCTP Differentiation Evidence


Hydrolytic Stability vs. Phosphate Esters

In a direct head-to-head comparison under identical conditions (20 hours at 160°C, analyzed by ion chromatography), HPCTP demonstrated dramatically lower ion leaching than commercial phosphate ester and phosphorus-based flame retardants. Specifically, HPCTP released only 250 mg/L PO₄³⁻ compared to 24,200 mg/L for BDP, 8,300 mg/L for RDP, and 23,000 mg/L for TPP. Chloride ion release from HPCTP was 10 mg/L, versus 2,250 mg/L for BDP and 4,040 mg/L for RDP [1]. The total ionic conductivity of the HPCTP leachate was 210 μS/cm, compared to 1,980 μS/cm (BDP), 4,410 μS/cm (RDP), and 5,850 μS/cm (TPP) [1].

Hydrolytic stability Electronic encapsulation Flame retardant

Dosage Efficiency vs. Phosphate Esters

Multiple vendor technical datasheets and application literature consistently report that HPCTP achieves a UL-94 V-0 (FV-0) rating in polycarbonate and PC/ABS resin formulations at a loading of only 8–10 wt%, which is approximately half the dosage required for bisphenol A bis(diphenyl phosphate) (BDP) or resorcinol bis(diphenyl phosphate) (RDP) to achieve the same rating [1]. The oxygen index of HPCTP-containing formulations can reach 33.1% in epoxy resin systems .

Dosage efficiency Flame retardancy Polycarbonate

Epoxy Flame Retardancy vs. Si-Phosphazene

In a published head-to-head study, hexaphenoxycyclotriphosphazene (designated HPP) and a silicon-containing cyclotriphosphazene derivative (HEP-Si) were compared as halogen-free flame retardants in an epoxy/4,4′-diaminodiphenylmethane (EP/DDM) system. Both HPP and HEP-Si achieved a UL-94 V-0 rating at an equivalent phosphorus content of 0.5 wt% . However, HEP-Si outperformed HPP in cone calorimetry, reducing peak heat release rate (PHRR) by 61.5%, total heat release (THR) by 37.1%, and total smoke production (TSP) by 26.2% relative to pure EP, while attaining a limiting oxygen index (LOI) of 33.2% . The study confirms that HPCTP provides robust baseline V-0 capability at low phosphorus loading, but its PHRR and smoke suppression performance in epoxy lags behind novel P/N/Si-hybrid phosphazene derivatives.

Epoxy resin UL-94 Cone calorimetry

LOI and UL-94 Improvement in PA6

When incorporated into polyamide 6 (PA6) at a loading of 20 wt%, HPCTP raised the limiting oxygen index (LOI) from 26% (pure PA6) to 31%, and the composite achieved a UL-94 V-0 rating while effectively suppressing melt dripping [1]. In a separate study on PC/ABS alloy, a 15 wt% HPCTP loading increased the LOI to 25.0% with an FV-0 classification, while cone calorimeter testing demonstrated significant reductions in peak heat release rate, total heat release, and mass loss rate compared to the unfilled PC/ABS control [2]. These data establish HPCTP's consistent condensed-phase char-forming efficacy across both aliphatic polyamide and aromatic polycarbonate-based matrices.

Polyamide 6 LOI UL-94

Char Yield vs. Functionalized Cyclotriphosphazenes

Thermogravimetric analysis (TGA) data on structurally related cyclotriphosphazene derivatives provide a class-level benchmark for char-forming capacity. Hexa[p-(aldehyde)phenoxy]cyclotriphosphazene (HAPCP) exhibits a char residue of 75% at 800°C under nitrogen, while hexa[p-(carboxyl)phenoxy]cyclotriphosphazene (HCPCP) and its glycine methyl ester analog (HGPCP) each retain 47% char residue under the same conditions [1]. These values are attributed to thermally induced cross-linking between reactive substituents (aldehyde and carboxyl groups) [1]. Unmodified HPCTP, lacking these cross-linkable functional groups, inherently achieves lower char yields but compensates through its predominantly condensed-phase flame retardant mechanism in polymer matrices, where it catalyzes carbonization of the host polymer itself rather than relying solely on intrinsic char formation [2][3]. The onset decomposition temperature of HPCTP is reported at 365°C [3].

Thermal stability Char yield Cyclotriphosphazene

HPCTP Application Scenarios


UL-94 V-0 PC/ABS for Electronics Housings

HPCTP achieves UL-94 V-0 (FV-0) in PC and PC/ABS resin formulations at only 8–10 wt% loading, approximately half the dosage required for phosphate ester alternatives BDP and RDP . This low loading preserves the inherent impact strength, optical clarity, and melt flow characteristics of the host polymer that would otherwise be compromised by the 16–20 wt% phosphate ester loading needed for equivalent flame retardancy [1]. The exceptional hydrolytic stability of HPCTP—releasing only 250 mg/L phosphate ions under humid thermal aging versus 24,200 mg/L for BDP—further ensures long-term dielectric reliability in electronic device housings and connectors exposed to ambient moisture [1].

Epoxy Molding Compounds for IC Packaging

The hydrolytic stability head-to-head comparison demonstrates that HPCTP leaches orders of magnitude fewer phosphate, chloride, and other ionic species than phosphate ester flame retardants (BDP: Cl⁻ 2,250 mg/L, PO₄³⁻ 24,200 mg/L; HPCTP: Cl⁻ 10 mg/L, PO₄³⁻ 250 mg/L) after 20 hours at 160°C . In EMC for IC packaging, ionic contamination directly causes electrochemical migration, parasitic leakage currents, and premature device failure. HPCTP's low ion leaching profile—coupled with its ability to achieve UL-94 V-0 at low loading in epoxy systems—makes it the flame retardant of choice for semiconductor encapsulation where both fire safety and ultra-high electrical reliability are non-negotiable .

Anti-Dripping PA6 for Connectors and Automotive

At 20 wt% loading in PA6, HPCTP raises the LOI from 26% to 31% and achieves UL-94 V-0 classification while effectively suppressing melt dripping [2]. This anti-dripping behavior is critical for electrical connectors, circuit breakers, and under-hood automotive components where flaming polymer drips can ignite secondary fires on underlying materials. HPCTP's condensed-phase mechanism promotes carbonization of the PA6 matrix, forming a protective intumescent char layer that simultaneously reduces peak heat release rate [2].

Benzoxazine Laminates for High-Voltage Insulation

When incorporated into benzoxazine resin-based glass cloth laminates at a 10 wt% mass fraction, HPCTP achieves a UL-94 V-0 burning classification while maintaining a parallel breakdown voltage of 47 kV . This combination of flame retardancy and high dielectric strength is essential for high-voltage insulation substrates used in power electronics, transformers, and printed circuit board applications where both electrical and fire safety standards must be simultaneously satisfied .

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